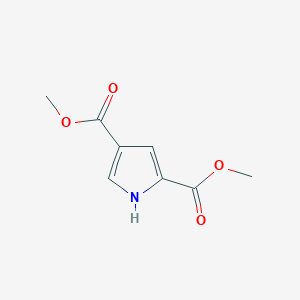

Dimethyl 1H-pyrrole-2,4-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMGRCCMQUJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487801 | |

| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-07-7 | |

| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Dimethyl 1H-pyrrole-2,4-dicarboxylate: Properties, Synthesis, and Applications

Abstract: Dimethyl 1H-pyrrole-2,4-dicarboxylate is a strategically important heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its pyrrole core, functionalized with two electron-withdrawing methyl ester groups, presents a unique electronic and reactivity profile. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, chemical reactivity, and safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in complex synthetic workflows.

Core Molecular Profile

This compound is an organic compound featuring a five-membered aromatic pyrrole ring. The key structural feature is the substitution pattern: two methyl carboxylate groups are positioned at the C2 and C4 positions. This arrangement significantly influences the molecule's electronic properties and reactivity, rendering it an "electron-deficient" pyrrole.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 2818-07-7 | |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.17 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CN1)C(=O)OC |

| InChI Key | QQPMGRCCMQUJJA-UHFFFAOYSA-N | |

Caption: Structure of this compound.

Physicochemical Properties

The physical state and solubility are critical parameters for experimental design, including reaction setup, purification, and formulation.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Purity | ≥97% (Typical) | |

| Melting Point | Data not available; refer to analogous compounds. | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in non-polar solvents and water. | Inferred |

| Storage | Store at 4°C in a tightly sealed container. | |

Expert Insight: The absence of melting and boiling point data in common databases suggests this specific isomer is less characterized than its counterparts like Knorr's pyrrole (diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate), which has a well-documented melting point of 135-136 °C. Researchers should perform their own characterization (e.g., DSC) to establish these values for their specific batch. Its solid form and typical solubility profile make it amenable to standard organic chemistry techniques, including column chromatography on silica gel for purification.

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for structural confirmation and purity assessment. The combination of NMR, IR, and MS is a self-validating system for compound identity.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons on the pyrrole ring, the N-H proton, and the two methyl ester groups. The aromatic protons would likely appear as doublets, with coupling constants characteristic of their positions on the five-membered ring. The N-H proton often presents as a broad singlet.

-

¹³C NMR (Carbon NMR): The carbon spectrum will reveal signals for the four unique carbons of the pyrrole ring and the carbons of the two methyl ester groups (the carbonyl carbon and the methoxy carbon). The chemical shifts of the ring carbons are influenced by the electron-withdrawing nature of the substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum is invaluable for confirming the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C-O stretch (ester): A strong peak in the 1100-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (183.17).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the aromatic pyrrole core and the deactivating ester groups.

The Electron-Deficient Pyrrole Core

Unlike simple pyrroles which are highly electron-rich and prone to polymerization in acidic conditions, the two carboxylate groups on this molecule withdraw electron density from the ring.[2] This makes the compound:

-

More stable towards acidic conditions.

-

Less susceptible to oxidation.

-

Deactivated towards classical electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration).

However, this electron-deficient nature makes it a suitable candidate for reactions involving nucleophilic attack or reduction, such as the Birch reduction to form highly functionalized pyrroline compounds.[3][4]

Key Reactive Sites

The molecule offers several handles for synthetic modification:

-

N-H Site: The proton on the nitrogen is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form a pyrrolide anion. This anion can then act as a nucleophile for N-alkylation or N-acylation reactions.

-

Ester Groups: The methyl esters can undergo standard transformations such as:

-

Hydrolysis: Conversion to the corresponding dicarboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup.

-

Amidation: Reaction with amines to form amides, a common strategy in medicinal chemistry.

-

Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.

-

-

Pyrrole Ring (C3 & C5 positions): While deactivated, the remaining C-H bonds on the ring can still undergo certain substitution reactions, although typically requiring harsher conditions than for electron-rich pyrroles. Directed metalation (using a strong base to deprotonate a specific C-H) followed by quenching with an electrophile is a potential strategy for functionalization.

Caption: Key reactive sites on this compound.

Synthesis Protocol

While numerous methods exist for pyrrole synthesis, the target molecule is not as commonly prepared as other isomers. A plausible route would involve the esterification of the corresponding 1H-pyrrole-2,4-dicarboxylic acid. However, a more direct approach often involves a variation of a multicomponent reaction. The famed Knorr pyrrole synthesis, for instance, is used to produce related structures and involves the condensation of an α-amino-ketone with a β-ketoester.[5]

Conceptual Workflow: van Leusen Pyrrole Synthesis

A versatile method for constructing pyrroles that could be adapted for this target is the van Leusen reaction. This involves the reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor).

Caption: Conceptual workflow for pyrrole synthesis via van Leusen reaction.

Protocol Justification: This method is advantageous as it is a convergent one-pot reaction that directly constructs the pyrrole ring with the desired substitution pattern, assuming the correct Michael acceptor is used or can be synthesized. The choice of a strong, non-nucleophilic base like DBU is critical to facilitate the initial deprotonation of TosMIC without competing side reactions.

Applications in Research and Development

Polysubstituted pyrroles are foundational scaffolds in medicinal chemistry and materials science.[6][7]

-

Pharmaceutical Intermediate: this compound is an ideal precursor for building more complex drug candidates. The ester groups can be differentially manipulated or converted to amides to modulate solubility and target binding. The pyrrole core is a common feature in pharmacologically active compounds.[8]

-

Precursor to Macrocycles: The pyrrole ring is the fundamental unit of porphyrins and corroles, which have applications in photodynamic therapy, catalysis, and sensor technology.[6]

-

Functional Materials: Pyrrole-based polymers are known for their conductive properties. Functionalized monomers like this compound can be used to synthesize polymers with tailored electronic and physical properties.[6]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety.

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statements | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P280 | Wear protective gloves/eye protection/face protection | [9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [9] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |

Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10][11]

-

Storage: Store in a cool, dry place away from incompatible substances like strong oxidizing agents.[10] Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

References

-

Donohoe, T. J., & House, D. (2002). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. PubMed. Available at: [Link]

-

Figueredo, M., et al. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. researchgate.net. Available at: [Link]

-

Lu, G. F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

Reddy, T. R., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. ACS Publications. Available at: [Link]

-

Donohoe, T. J., et al. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. ResearchGate. Available at: [Link]

-

Thomson, C. G., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. spectrabase.com. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. orgsyn.org. Available at: [Link]

-

Hatakeyama, T., et al. (2015). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. webbook.nist.gov. Available at: [Link]

-

Lu, G. F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. patents.google.com.

-

PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

MDPI. (2020). Diethyl pyrrole-2,5-dicarboxylate. mdpi.com. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. webbook.nist.gov. Available at: [Link]

-

Bhosale, J. D., et al. (2025). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. Available at: [Link]

-

SIELC Technologies. (2018). 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. sielc.com. Available at: [Link]

-

PubChem. (n.d.). CID 157951747. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. webbook.nist.gov. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. oakwoodchemical.com. Available at: [Link]

-

ResearchGate. (2023). Evaluation of pyrrole-2,3-dicarboxylate derivatives. researchgate.net. Available at: [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 3,5-Dimethyl-1H-Pyrrole-2,4-dicarboxylic acid diethyl ester(2436-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Dimethyl 1H-pyrrole-2,4-dicarboxylate structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of Dimethyl 1H-pyrrole-2,4-dicarboxylate

Abstract

This compound (CAS No. 2818-07-7) is a pivotal heterocyclic compound, serving as a versatile scaffold in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing ester groups at the C2 and C4 positions, imparts distinct chemical reactivity and potential for further functionalization. This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of this molecule. We delve into a robust synthetic strategy, followed by a multi-technique spectroscopic elucidation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we present an analysis of its expected solid-state structure via X-ray crystallography, drawing insights from closely related analogues. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically essential molecules, including heme, chlorophyll, and vitamin B12. In the realm of synthetic chemistry, substituted pyrroles are indispensable building blocks for the development of novel pharmaceuticals, functional polymers, and organic electronics.[1] this compound is of particular interest due to the asymmetric placement of its methoxycarbonyl substituents. This arrangement creates distinct electronic environments at each ring position, offering a handle for regioselective reactions and the synthesis of complex molecular architectures. A thorough and unambiguous characterization of this starting material is the bedrock upon which reliable and reproducible downstream research is built.

Synthesis Strategy: A Modern Approach to a Classic Reaction

While numerous methods exist for pyrrole synthesis, the Paal-Knorr synthesis remains a highly effective and straightforward approach, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] For an N-unsubstituted pyrrole like our target compound, using an ammonia source is ideal.[3] The key challenge is the synthesis of the required 1,4-dicarbonyl precursor. A plausible and efficient strategy involves the reaction of an aminomalonate equivalent with an α,β-unsaturated carbonyl compound, leading to the formation of the pyrrole ring in a one-pot or stepwise process.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Causality: This protocol is designed as a one-pot reaction to maximize efficiency. The use of a base catalyst facilitates the initial Michael addition, and subsequent heating drives the cyclization and dehydration steps required to form the aromatic pyrrole ring.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (100 mL) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add dimethyl 2-aminomalonate hydrochloride (1.0 eq) and sodium methoxide (2.1 eq) to the flask. Stir the mixture at room temperature for 20 minutes.

-

Michael Addition: Cool the mixture to 0 °C using an ice bath. Slowly add methyl propiolate (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Cyclization and Aromatization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 65 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume by approximately 75% using a rotary evaporator.

-

Extraction: Pour the residue into a separatory funnel containing deionized water (150 mL) and ethyl acetate (100 mL). Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield the title compound as a solid.[4]

Structural Elucidation and Characterization

A multi-faceted analytical approach is essential for the unambiguous confirmation of the molecular structure. The workflow below outlines the logical progression from initial confirmation to detailed structural analysis.

Figure 2: A logical workflow for the comprehensive structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. The asymmetric substitution pattern gives rise to a unique set of signals for each proton and carbon atom on the pyrrole ring.

-

¹H NMR Rationale: We expect three distinct signals in the aromatic region corresponding to the protons at C3, C5, and the N-H proton. The protons on the pyrrole ring will appear as doublets or doublets of doublets due to coupling with each other. The N-H proton signal is typically broad. Two sharp singlets are expected for the two non-equivalent methyl ester groups.

-

¹³C NMR Rationale: We anticipate eight distinct signals: four for the pyrrole ring carbons, two for the carbonyl carbons of the ester groups, and two for the methyl carbons of the esters. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and carbonyl groups.

Predicted NMR Data (in CDCl₃, reference TMS at 0 ppm)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|---|

| N-H | ~9.5-10.5 (broad s) | - | Acidic proton, subject to exchange, typically broad and downfield. |

| H-3 | ~6.8-7.0 (d) | ~115-118 | Shielded by adjacent N-H, coupled to H-5. |

| H-5 | ~7.2-7.4 (d) | ~118-122 | Deshielded by adjacent C4-ester, coupled to H-3. |

| C-2 | - | ~125-128 | Attached to an ester group. |

| C-3 | ~6.8-7.0 | ~115-118 | Pyrrole β-carbon. |

| C-4 | - | ~120-123 | Attached to an ester group. |

| C-5 | ~7.2-7.4 | ~118-122 | Pyrrole α-carbon, deshielded by nitrogen. |

| C=O (C2-Ester) | - | ~160-162 | Carbonyl carbon adjacent to α-position. |

| C=O (C4-Ester) | - | ~163-165 | Carbonyl carbon adjacent to β-position. |

| OCH₃ (C2-Ester) | ~3.8-3.9 (s) | ~51-52 | Methyl ester protons. |

| OCH₃ (C4-Ester) | ~3.9-4.0 (s) | ~52-53 | Non-equivalent methyl ester protons. |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 10-15 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse sequence, ensuring a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals, including the potentially broad N-H proton.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to obtain sharp singlets for all carbon atoms. An acquisition time of 1-2 hours is typically sufficient.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to definitively assign proton signals to their corresponding carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a molecular fingerprint that validates the successful incorporation of the ester groups and the integrity of the pyrrole ring.[5]

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

|---|---|---|---|

| 3300-3450 | N-H Stretch | Medium, Sharp | Characteristic of the pyrrole N-H bond.[6] |

| ~3100 | Aromatic C-H Stretch | Medium-Weak | C-H bonds on the aromatic pyrrole ring. |

| 1710-1730 | C=O Stretch (Ester) | Strong | Carbonyl stretch from the C2-ester. |

| 1680-1700 | C=O Stretch (Ester) | Strong | Carbonyl stretch from the C4-ester, potentially at a lower frequency due to conjugation. |

| ~1550 | C=C Stretch | Medium | Aromatic ring stretching. |

| 1200-1300 | C-O Stretch (Ester) | Strong | Characteristic C-O single bond stretch of the ester group. |

Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Background Scan: Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers valuable structural information through the analysis of fragmentation patterns.

-

Expected Result: For this compound (C₈H₉NO₄), the calculated monoisotopic mass is 183.05 g/mol . Using a high-resolution mass spectrometer (HRMS), we expect to find the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a mass accuracy within 5 ppm of the theoretical value.

-

Fragmentation Pathway: Electron ionization (EI) would likely induce fragmentation by loss of the methoxy group (-•OCH₃, 31 Da) or the entire methoxycarbonyl group (-•COOCH₃, 59 Da), leading to characteristic daughter ions.

Figure 3: Plausible mass spectrometry fragmentation pathway for the target compound under EI conditions.

Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample via direct infusion (for ESI) or a direct insertion probe (for EI) after dissolving a small amount in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) for soft ionization to primarily observe the [M+H]⁺ ion, or Electron Ionization (EI) to induce fragmentation and observe daughter ions.

-

Analysis: Acquire the spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to confirm the exact mass and elemental composition.

X-ray Crystallography

While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

-

Rationale and Expected Structure: Based on the crystal structure of the closely related Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, we can predict key structural features.[7][8] The pyrrole ring is expected to be essentially planar. A crucial feature is the formation of centrosymmetric dimers in the crystal lattice through intermolecular hydrogen bonds between the N-H group of one molecule and a carbonyl oxygen (likely the C4-carbonyl) of a neighboring molecule.[7][8][9] This N-H···O interaction is a defining characteristic of the solid-state packing of many substituted pyrroles.

Predicted Crystallographic Parameters (based on analogues)

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Interaction | N-H···O hydrogen bonding forming R²₂(10) ring motifs |

| Dihedral Angles | Carbonyl groups nearly coplanar with the pyrrole ring |

Protocol for Single Crystal Growth:

-

Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

-

Crystallization Method: The most common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent in a loosely covered vial and allow the solvent to evaporate over several days at room temperature.

-

Crystal Mounting: Once suitable crystals have formed, carefully mount one on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.[7] The data collection strategy should aim for high completeness and redundancy. Structure solution and refinement are then performed using standard crystallographic software.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2818-07-7 | [10] |

| Molecular Formula | C₈H₉NO₄ | [11] |

| Molecular Weight | 183.16 g/mol | [12] |

| Appearance | Solid | [10] |

| IUPAC Name | This compound | [10] |

| InChI Key | QQPMGRCCMQUJJA-UHFFFAOYSA-N | [10] |

| Storage Temperature | 4 °C, Keep in a dark place, Sealed in dry | [10][12] |

Applications in Research and Development

The structural features of this compound make it a valuable intermediate.

-

Medicinal Chemistry: The pyrrole core can be further elaborated. The N-H position can be alkylated or arylated, and the ester groups can be hydrolyzed to carboxylic acids for amide coupling or reduced to alcohols, providing multiple avenues for generating diverse compound libraries for drug discovery.

-

Materials Science: As a difunctional monomer, it can be used in polymerization reactions to create novel polymers with unique electronic and thermal properties. Its use as a precursor for porphyrins and related macrocycles is also a significant application area.[7]

Conclusion

The definitive characterization of this compound requires a synergistic application of modern analytical techniques. Through a combination of NMR spectroscopy for connectivity, IR spectroscopy for functional group confirmation, mass spectrometry for molecular weight verification, and X-ray crystallography for solid-state structure, a complete and unambiguous profile of this important chemical building block can be established. The protocols and predictive data outlined in this guide provide a robust framework for researchers to validate its structure, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 2818-07-7 [sigmaaldrich.com]

- 11. This compound [oakwoodchemical.com]

- 12. Diméthyl 1h-pyrrole-2, 4-dicarboxylate cas 2818-07-7 avec qualité supérieure haute pureté - MAXS.NET.CN [tref.com.mk]

A Comprehensive Spectroscopic Guide to Dimethyl 1H-pyrrole-2,4-dicarboxylate

Introduction: The Structural Elucidation of a Versatile Heterocycle

Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS No. 2818-07-7) is a member of the highly functionalized pyrrole family, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The arrangement of its ester functional groups on the pyrrole core makes it a valuable synthon for the construction of more complex molecular architectures, including porphyrins and other bioactive macrocycles.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity directly impacts biological activity and safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive portrait of the molecule.

This guide provides an in-depth technical overview of the spectroscopic signature of this compound. It is designed not merely as a repository of data, but as a practical resource that explains the causality behind experimental choices and provides field-proven protocols for data acquisition and interpretation. While a complete, unified set of publicly available spectra for this specific molecule is not readily accessible, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related analogs.

Molecular Structure and Predicted Spectroscopic Highlights

Before delving into the specific techniques, a preliminary analysis of the structure of this compound provides a roadmap of what to expect from the spectroscopic data.

-

Molecular Formula: C₈H₉NO₄

-

Molecular Weight: 183.16 g/mol

Key Structural Features:

-

Aromatic Pyrrole Ring: A five-membered N-heterocycle with three distinct protons (H-3, H-5, and N-H).

-

Two Methyl Ester Groups: One at the C-2 position and another at the C-4 position. These groups contain carbonyl (C=O) bonds and methyl (CH₃) protons.

Expected Spectroscopic Signatures:

-

¹H NMR: We anticipate signals for the N-H proton (likely broad), two distinct aromatic protons on the pyrrole ring, and two separate singlets for the two methyl ester groups.

-

¹³C NMR: We expect to see eight distinct carbon signals corresponding to the two carbonyl carbons, four pyrrole ring carbons, and the two methyl carbons of the ester groups.

-

IR Spectroscopy: Key vibrational bands should include a stretch for the N-H bond, sharp, strong stretches for the two C=O groups of the esters, and various C-O, C-N, and C-H stretches.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a "soft" ionization technique particularly well-suited for this molecule as it typically minimizes fragmentation, allowing for clear observation of the molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale: ESI is chosen for its ability to generate gas-phase ions from polar molecules in solution with minimal fragmentation, which is ideal for confirming the molecular weight.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile. The choice of solvent is critical as it must be volatile and capable of supporting ionization.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup (Typical Parameters):

-

Ionization Mode: Positive Ion Mode is typically chosen to observe the protonated molecule [M+H]⁺.

-

Capillary Voltage: Set to a high voltage (e.g., 3-5 kV) to facilitate the electrospray process.

-

Nebulizing Gas: Use a dry, inert gas like nitrogen to assist in droplet formation and solvent evaporation.

-

Drying Gas: A heated countercurrent of nitrogen is used to desolvate the droplets.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to ensure the molecular ion is observed.

-

Data Interpretation

The primary goal is to identify the molecular ion peak. Given the molecular formula C₈H₉NO₄, the exact mass is 183.0532 g/mol .

| m/z (predicted) | Assignment | Notes |

| 184.0605 | [M+H]⁺ | The protonated molecular ion; this is often the base peak in ESI-MS. |

| 206.0424 | [M+Na]⁺ | An adduct with sodium, commonly observed as an impurity in the sample or solvent. |

| 183.0532 | [M]⁺ | The molecular ion peak (less common in ESI, more so in techniques like Electron Ionization). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Rationale: ATR-FTIR is a rapid and versatile technique that requires minimal to no sample preparation, making it ideal for analyzing solid samples directly.

-

Background Scan:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Run a background spectrum to measure the absorbance of the ambient environment (e.g., CO₂, water vapor). This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Interpretation

The IR spectrum will reveal the key functional groups. The following table outlines the expected absorption bands based on the structure of this compound.

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Description |

| ~3300 | N-H Stretch | A moderately broad peak characteristic of the pyrrole N-H group. |

| ~3100 | Aromatic C-H Stretch | Peaks corresponding to the C-H bonds on the pyrrole ring. |

| ~2950 | Aliphatic C-H Stretch | Peaks for the C-H bonds of the methyl ester groups. |

| ~1720 & ~1680 | C=O Stretch (Ester) | Two strong, sharp absorption bands for the carbonyls. The different electronic environments of the C-2 and C-4 positions may result in two distinct peaks. |

| ~1550 & ~1450 | C=C Stretch (Aromatic) | Absorptions from the pyrrole ring skeletal vibrations. |

| ~1250 & ~1100 | C-O Stretch (Ester) | Strong bands associated with the C-O single bonds of the ester groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR

Rationale: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal is easily identifiable. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Shim the magnetic field to ensure homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a singlet. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Broad Singlet | 1H | NH |

| ~7.4 | Doublet | 1H | Pyrrole H-5 |

| ~7.0 | Doublet | 1H | Pyrrole H-3 |

| ~3.9 | Singlet | 3H | C4-COOCH₃ |

| ~3.8 | Singlet | 3H | C2-COOCH₃ |

The pyrrole protons H-3 and H-5 are expected to show a small coupling to each other.

¹³C NMR Data Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight singlets.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~164 | C =O (C-2 Ester) |

| ~162 | C =O (C-4 Ester) |

| ~130 | Pyrrole C -5 |

| ~125 | Pyrrole C -2 |

| ~120 | Pyrrole C -4 |

| ~110 | Pyrrole C -3 |

| ~52 | OC H₃ (Ester) |

| ~51 | OC H₃ (Ester) |

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating structural confirmation. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is achieved through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular weight and elemental formula. Infrared spectroscopy identifies the key functional groups, namely the N-H and ester C=O moieties. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the proton and carbon framework, confirming the substitution pattern and overall structure. By following the detailed protocols and interpretation guides presented herein, researchers can confidently verify the identity and purity of this important heterocyclic building block, ensuring the integrity of their subsequent research and development efforts.

References

-

J-Stage. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. [Link] (Accessed January 2, 2026).

-

ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link] (Accessed January 2, 2026).

-

NIST. 1H-Pyrrole, 2,4-dimethyl-. [Link] (Accessed January 2, 2026).

-

ResearchGate. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link] (Accessed January 2, 2026).

Biological activity of Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Dimethyl 1H-pyrrole-2,4-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow for diverse interactions with biological targets. Within this broad class, derivatives of this compound serve as versatile synthetic intermediates and possess a wide spectrum of biological activities. This guide provides a technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Bioactive Pyrrole Derivatives

The this compound core is a versatile starting point for creating a library of bioactive molecules. The functional groups at positions 2 and 4 (methoxycarbonyl groups) are amenable to various chemical transformations, allowing for the introduction of diverse pharmacophores.

Core Synthesis: The Paal-Knorr Reaction

A foundational method for synthesizing the pyrrole ring is the Paal-Knorr synthesis. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, providing a straightforward route to substituted pyrroles.[3] Modifications of this and other classical methods like the Hantzsch synthesis are routinely employed for generating the initial dicarboxylate scaffold.[4]

Derivatization Strategies

Starting from the this compound core, further modifications can be achieved. For instance, a series of alkynylated pyrrole derivatives with potent anticancer activity were synthesized through a cyclization process involving methylene isocyanides and propiolaldehydes.[5] Another sophisticated approach involves a multi-step synthesis to create complex fused systems, such as dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate derivatives, which have shown significant cytotoxicity against cancer cell lines.[6]

Anticancer Activity: Targeting Key Signaling Pathways

Numerous derivatives based on the pyrrole-2,4-dicarboxylate framework have demonstrated significant potential as anticancer agents.[2] The primary mechanism for many of these compounds involves the inhibition of key protein kinases that are crucial for tumor growth and angiogenesis.[7]

Mechanism of Action: VEGFR-2 Inhibition

A critical target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Several pyrrole derivatives have been identified as potent inhibitors of VEGFR-2.[7][9]

Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[10] This phosphorylation event triggers a cascade of downstream signaling pathways, including:

-

The PLCγ-PKC-Raf-MEK-MAPK Pathway: This cascade transmits signals to the nucleus, promoting DNA synthesis and endothelial cell proliferation.[11]

-

The PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival, preventing apoptosis.[8][10]

By binding to the ATP-binding site of the VEGFR-2 kinase domain, inhibitor compounds prevent this initial phosphorylation step, effectively shutting down these pro-survival and pro-proliferative signals and inhibiting angiogenesis.[7]

Diagram 1: VEGFR-2 signaling pathway inhibited by pyrrole derivatives.

Quantitative Cytotoxicity Data

The in vitro efficacy of these compounds is typically assessed using the MTT assay, which measures cell viability.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Alkynylated Pyrrole (12l) | U251 (Glioma) | IC₅₀ | 2.29 ± 0.18 | [5] |

| Alkynylated Pyrrole (12l) | A549 (Lung) | IC₅₀ | 3.49 ± 0.30 | [5] |

| Fused Pyrrole (8l) | MCF-7 (Breast) | IC₅₀ | 2.80 ± 0.03 | [6] |

| Fused Pyrrole (8l) | A549 (Lung) | IC₅₀ | 2.53 ± 0.05 | [6] |

| Pyrazoline-Pyrrole (5c) | HL-60 (Leukemia) | GI₅₀ | 0.27 | [9] |

| Pyrazoline-Pyrrole (5a) | BT-549 (Breast) | GI₅₀ | 1.36 | [9] |

| Pyrrole-Triazoline Complex (1) | A549 (Lung) | IC₅₀ | 794.37 | [12] |

| Pyrrole-Triazoline Complex (1) | HT29 (Colon) | IC₅₀ | 654.31 | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and pyrrole derivatives have been investigated as potential anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[13][14]

In Vivo Evaluation: Carrageenan-Induced Paw Edema

A standard and reliable method for screening potential anti-inflammatory drugs is the carrageenan-induced paw edema model in rodents.[15] Carrageenan, when injected into the paw, triggers a localized inflammatory response characterized by edema (swelling).[16] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of several fused pyrrole derivatives were evaluated, showing significant reduction in paw edema over several hours.

| Compound | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| Fused Pyrrole (3l) | 1 hour | 19.97 | [13] |

| Fused Pyrrole (3l) | 2 hours | 30.05 | [13] |

| Fused Pyrrole (3l) | 3 hours | 36.33 | [13] |

| Fused Pyrrole (3l) | 4 hours | 36.61 | [13] |

| Fused Pyrrole (3i) | 4 hours | 34.09 | [13] |

Antimicrobial Properties

The pyrrole scaffold is also present in compounds with notable antibacterial and antifungal activities.[17][18] Derivatives can be designed to target essential bacterial processes or to disrupt fungal cell integrity.

Mechanisms of Antimicrobial Action

The modes of action are varied. Some pyrrole derivatives function as DNA gyrase inhibitors, which is a validated target in bacteria like Mycobacterium tuberculosis.[17] Others, such as 1H-pyrrole-2,5-dicarboxylic acid, act as quorum-sensing inhibitors, disrupting bacterial communication and virulence, thereby making them more susceptible to conventional antibiotics.[17][19]

Quantitative Antimicrobial Data

The antimicrobial potency is determined by measuring the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in an agar diffusion assay.

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Pyrrole-2-carboxylate deriv. | Mycobacterium tuberculosis | MIC | 0.7 µg/mL | [17] |

| Dihalogenated Pyrrole | Mycobacterium tuberculosis | MIC | 0.03 µg/mL | [17] |

| Marinopyrrole A deriv. | MRSA | MIC | 0.13 µg/mL | [17] |

| Fused Pyrrole (3c) | Candida albicans | Zone of Inhibition | 20 mm | [18] |

| Fused Pyrrole (2a) | Staphylococcus aureus | Zone of Inhibition | 18 mm | [18] |

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. Below are detailed workflows for two of the most critical assays in this field.

In Vitro Cytotoxicity: The MTT Assay

Diagram 3: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

-

Animal Acclimatization: Use male Wistar rats (240–285 g) acclimatized to laboratory conditions for at least one week. [20]2. Compound Administration: Administer the test pyrrole derivative or a standard drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally (i.p.) 30 minutes before the carrageenan injection. [16]The control group receives only the vehicle.

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw using a plethysmometer. [16]4. Inflammation Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw. [16][20]5. Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [16]6. Data Analysis: Calculate the degree of edema as the difference between the paw volume at each time point and the initial volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100. [13]

Conclusion and Future Outlook

Derivatives of this compound represent a highly promising and versatile chemical scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their significant potential in oncology, infectious diseases, and inflammatory disorders. The ability to systematically modify the core structure allows for fine-tuning of biological activity and pharmacokinetic properties. Future work should focus on optimizing lead compounds to improve potency and selectivity, conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space is poised to deliver the next generation of innovative medicines.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

-

Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

Ji, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283. [Link]

-

Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Heidari, M. R., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 288–294. [Link]

-

Bio-protocol. (2020). 4.7. Carrageenan-Induced Paw Edema Test. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

ResearchGate. (n.d.). Reported 2,4-dimethyl-1H-pyrrole and pyrazoline containing anticancer compounds. Retrieved from [Link]

-

PubMed. (n.d.). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Retrieved from [Link]

-

Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomeditsinskaia Khimiia, 67(1), 16-26. [Link]

-

PubMed. (n.d.). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

Al-Ostoot, F. H., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(10), 1330. [Link]

-

ResearchGate. (2012). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Retrieved from [Link]

-

Rusu, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]

-

Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 521-529. [Link]

-

Liu, Y., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2097. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. [Link]

-

Caliendo, G., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4937-4941. [Link]

-

Starek, M., et al. (2022). Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. International Journal of Molecular Sciences, 23(17), 9904. [Link]

-

Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Pharmaceuticals (Basel), 16(12), 1699. [Link]

-

Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(5), 2977. [Link]

-

Applied Chemistry Today. (n.d.). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2: Antimicrobial activity expressed as inhibition diameter zones.... Retrieved from [Link]

-

Al-Salahi, R., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(19), 6296. [Link]

-

Hassan, A. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19741. [Link]

-

Küçükgüzel, I., et al. (2011). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Archiv der Pharmazie, 344(3), 167-175. [Link]

-

Liu, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1413988. [Link]

Sources

- 1. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Discovery and history of Dimethyl 1H-pyrrole-2,4-dicarboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Dimethyl 1H-pyrrole-2,4-dicarboxylate: A Historical and Methodological Review

Executive Summary

The pyrrole ring is a foundational heterocyclic motif, central to a vast array of natural products, pharmaceuticals, and advanced materials. Among its many derivatives, the this compound scaffold represents a particularly valuable building block. Its dicarboxylate functionality provides versatile synthetic handles for elaboration into more complex molecular architectures, including porphyrins, corroles, and active pharmaceutical ingredients like the precursor to Sunitinib.[1][2] This guide provides a comprehensive technical overview of the discovery, history, and synthetic methodologies for this pivotal compound. We delve into the seminal 19th-century reactions that first unlocked access to this class of molecules, with a primary focus on the Knorr pyrrole synthesis, and extend the discussion to include alternative foundational methods and modern considerations. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the synthesis and chemical logic behind this important intermediate.

Chapter 1: The Strategic Importance of the Pyrrole-2,4-dicarboxylate Scaffold

Polysubstituted pyrroles are of immense interest due to their wide-ranging applications.[1] The 2,4-dicarboxylate substitution pattern is particularly strategic for several reasons:

-

Synthetic Versatility: The two ester groups at the C2 and C4 positions can be selectively manipulated. For instance, one ester can be saponified and decarboxylated while the other remains, allowing for precise control over subsequent functionalization.[3] This differential reactivity is a cornerstone of complex molecule synthesis.

-

Pharmaceutical Intermediates: These compounds are critical precursors in the synthesis of numerous drugs. A notable example is their role in the production of Sunitinib, an oral, multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2][4]

-

Porphyrin and Corrole Synthesis: The pyrrole ring is the fundamental unit of porphyrins (the core of heme) and related macrocycles like corroles. Substituted pyrrole dicarboxylates are essential starting materials for building these complex structures, which have applications in materials science and photodynamic therapy.[1]

-

Functional Materials: The inherent electronic properties of the pyrrole ring can be tuned by its substituents. Pyrrole-2,4-dicarboxylate derivatives serve as monomers for advanced polymer chemistry, contributing to the development of novel functional materials.[1]

Chapter 2: The Dawn of Pyrrole Synthesis: The Knorr Reaction (1884)

The most historically significant and direct route to the pyrrole-2,4-dicarboxylate core is the Knorr pyrrole synthesis, first reported by German chemist Ludwig Knorr in 1884.[3][5] This reaction revolutionized heterocyclic chemistry by providing a reliable method for constructing substituted pyrroles from readily available acyclic precursors.

Historical Context and Causality

The primary challenge in the Knorr synthesis is the instability of one of its key reactants, the α-aminoketone. These molecules are highly prone to self-condensation, making them difficult to isolate and handle directly.[3] Knorr's genius was in developing a procedure to generate the α-aminoketone in situ, allowing it to be consumed immediately by the second reactant in the flask. This approach prevents undesirable side reactions and is a classic example of synthetic strategy.

The original reaction utilized two equivalents of ethyl acetoacetate to produce what is now famously known as "Knorr's Pyrrole," Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[3] The synthesis of the target dimethyl ester follows the exact same logic, substituting methyl acetoacetate for the ethyl ester.

Mechanistic Deep Dive

The Knorr synthesis is a one-pot reaction that proceeds in two main stages:

-

In Situ Generation of the α-Aminoketone: The first equivalent of a β-ketoester (e.g., methyl acetoacetate) is treated with a nitrosating agent, typically sodium nitrite in acetic acid, to form an α-oximino-β-ketoester.[3][6] This stable oxime is then reduced, most commonly with zinc dust in acetic acid, to generate the reactive α-amino-β-ketoester.[3]

-

Condensation and Cyclization: The freshly formed α-aminoketone immediately reacts with a second equivalent of the β-ketoester. The reaction proceeds via an enamine intermediate, which undergoes an intramolecular cyclization by attacking the ester's carbonyl group. A final dehydration step yields the stable, aromatic pyrrole ring.[5]

The overall mechanism is depicted below.

Protocol 1: Synthesis of Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This protocol is adapted from the classical Knorr synthesis of the corresponding diethyl ester ("Knorr's Pyrrole").[3][6][7] It demonstrates the core principles of the reaction for generating the dimethyl analogue.

Materials:

-

Methyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Water

-

Ethanol (for recrystallization)

-

Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, combine methyl acetoacetate (2 equivalents) and glacial acetic acid. Place the flask in an ice-salt bath to cool the contents to below 10°C.[7]

-

Nitrosation: Dissolve sodium nitrite (1 equivalent) in a minimal amount of water. Add this solution dropwise to the cooled, stirring reaction mixture, ensuring the temperature does not rise above 10°C. After the addition is complete, continue stirring in the ice bath for approximately 2 hours.[8]

-

Reduction and Condensation: Begin adding zinc dust (approximately 1.5-2 equivalents) to the mixture in small portions. Causality Note: This step is highly exothermic; careful, portion-wise addition is crucial to control the reaction rate and prevent overheating.[3][7] The color of the mixture will change as the oxime is reduced to the amine, which then condenses with the second equivalent of methyl acetoacetate.

-

Cyclization: Once all the zinc has been added, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 1 hour to ensure the cyclization and dehydration are complete.[7]

-

Workup and Isolation: While still hot, carefully pour the reaction mixture into a large beaker containing a significant volume of crushed ice and water (approx. 10x the reaction volume).[7] Stir the resulting slurry until the product fully precipitates.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to yield the final Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a crystalline solid.[7]

Chapter 3: Foundational Alternatives: Hantzsch and Paal-Knorr Syntheses

While the Knorr synthesis is the most direct historical route to the target scaffold, two other classical methods, developed around the same era, are fundamental to the broader field of pyrrole synthesis.

Hantzsch Pyrrole Synthesis

Named for Arthur Hantzsch, this method is a three-component condensation reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10]

-

Mechanism: The reaction begins with the formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the substituted pyrrole.[9]

Paal-Knorr Pyrrole Synthesis

Reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction is a synthetically valuable method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine, typically under acidic conditions.[11][12]

-

Mechanism: One of the protonated carbonyl groups is attacked by the amine to form a hemiaminal. This is followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to form the aromatic pyrrole ring.[11][13] The ring-closing step is often rate-determining.[11]

Comparative Analysis of Classical Syntheses

| Feature | Knorr Synthesis | Hantzsch Synthesis | Paal-Knorr Synthesis |

| Key Reactants | β-Ketoester (2 eq.), Nitrosating Agent, Reducing Agent | β-Ketoester, α-Haloketone, Amine/Ammonia | 1,4-Dicarbonyl Compound, Amine/Ammonia |

| Key Intermediate | α-Amino-β-ketoester (formed in situ) | Enamine of the β-ketoester | Hemiaminal/Cyclic Aminal |

| Typical Product | 2,4-Dicarboxy-3,5-dialkylpyrroles | Highly substituted pyrroles, pattern depends on reactants | N-substituted or N-unsubstituted pyrroles |

| Primary Advantage | Direct route to the 2,4-dicarboxylate scaffold | High modularity from three components | Simplicity and use of accessible 1,4-dicarbonyls |

Chapter 4: Modern Synthetic Developments

While the classical methods remain robust and widely used, modern organic synthesis has introduced numerous improvements and alternative pathways.

-

Greener Conditions: Modifications to the Paal-Knorr synthesis include the use of water as a solvent, heterogeneous catalysts, and microwave assistance, which can dramatically reduce reaction times and improve energy efficiency.[11]

-

Catalytic Versions: A catalytic version of the Knorr synthesis has been developed that utilizes a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters, producing hydrogen gas as the only byproduct.[14]

-

Novel Precursors: Modern methods often employ different starting materials. For example, multicomponent reactions involving dialkyl acetylenedicarboxylates, amines, and other reagents have emerged as powerful tools for constructing highly functionalized pyrroles in a single step.[15]

These advancements provide chemists with a broader toolkit for accessing complex pyrrole structures, though the foundational logic established by Knorr, Paal, and Hantzsch over a century ago remains profoundly influential.

References

- Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH0FV2NTO2D90QlZ2-upyazA-3Xaktj5VqeRZyLRhcFF_-05i1_30T-P6eE0-A-wSMU74PWH-ZPF9_58g6wvqZEVD7giK26RbIopd6QwgXHnGm0E3-pnqUHMYPbaRU_gonqn3bfvCtprntsDMllXtyQYQQOIEv_2lAoeN1IoskBoW6obO7eczE-otMpRreMTc6LJy9SPRoO6IfCQub_Jrq52u_aAUSZy3r]

- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3201054/]

- Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. [URL: https://www.youtube.

- Wikipedia. Paal–Knorr synthesis. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]

- Organic Chemistry. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. [URL: https://www.sciencedirect.com/science/article/pii/B9780128157799000219]

- Alfa Chemistry. Paal-Knorr Synthesis. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]

- Organic Chemistry Portal. Synthesis of pyrroles. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]

- Meng, L., et al. (2011). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chin.201118105]

- Wikipedia. Knorr pyrrole synthesis. [URL: https://en.wikipedia.org/wiki/Knorr_pyrrole_synthesis]

- Wikipedia. Hantzsch pyrrole synthesis. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyrrole_synthesis]

- Request PDF. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [URL: https://www.researchgate.

- Organic Syntheses. 2,4-dimethylpyrrole. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0204]

- Bhosale, J. D., et al. An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. [URL: https://www.ingentaconnect.com/content/ben/cis/2025/00000003/00000001/art00001]

- Corrosion. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [URL: https://www.youtube.

- ChemicalBook. 2,4-Dimethylpyrrole synthesis. [URL: https://www.chemicalbook.com/synthesis/625-82-1.htm]

- Grokipedia. Knorr pyrrole synthesis. [URL: https://grokipedia.org/Knorr_pyrrole_synthesis]

- Kaur, N. (2020). Hantzsch Pyrrole Synthesis. Metals and Non-Metals. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003058238-23/hantzsch-pyrrole-synthesis-navjeet-kaur]

- Scribd. The Hantzsch Pyrrole Synthesis. [URL: https://www.scribd.com/document/369785059/The-Hantzsch-Pyrrole-Synthesis]

- Bhosale, J. D., et al. An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. [URL: https://www.researchgate.

- ResearchGate. (PDF) The Hantzsch pyrrole synthesis. [URL: https://www.researchgate.net/publication/236173775_The_Hantzsch_pyrrole_synthesis]

- Teva Pharmaceutical Ingredients. The Chemical Synthesis of 4-(Ethoxycarbonyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid. [URL: https://www.tevapi.com/news-and-resources/the-chemical-synthesis-of-4-ethoxycarbonyl-3-5-dimethyl-1h-pyrrole-2-carboxylic-acid/]

- ResearchGate. (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [URL: https://www.researchgate.

- SciSpace. Recent Advances in the Synthesis of Pyrroles. [URL: https://typeset.io/papers/recent-advances-in-the-synthesis-of-pyrroles-1l8q9z0x]

- Harish Chopra Chemistry Classes. (2021). Hantzsch Pyrrole Synthesis. YouTube. [URL: https://www.youtube.

- PubMed. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. [URL: https://pubmed.ncbi.nlm.nih.gov/32086056/]

- National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10005709/]

- Ingenta Connect. An Overview of the Synthesis of 3,4 -Dimethyl- 1H -Pyrrole and its Potential Applications. [URL: https://www.ingentaconnect.com/content/ben/cis/pre-prints/content-2210299x371892]

- ResearchGate. Synthesis of 3,4-dimethyl-1 H -pyrrole. (I) 2,3-dimethyl-1,3-... [URL: https://www.researchgate.net/figure/Synthesis-of-3-4-dimethyl-1H-pyrrole-I-2-3-dimethyl-1-3-butadiene-II_fig1_231141785]

- Google Patents. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. [URL: https://patents.google.

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. [URL: https://patents.google.

- SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [URL: https://typeset.io/papers/pyrrole-a-resourceful-small-molecule-in-key-medicinal-51109z3m]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112423]

- MDPI. Diethyl pyrrole-2,5-dicarboxylate. [URL: https://www.mdpi.com/1422-8599/2016/3/M896]

- Journal of the Serbian Chemical Society. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [URL: https://www.shd.org.rs/JSCS/Vol77-No10/10-Vesela-1418.pdf]

Sources

- 1. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. grokipedia.com [grokipedia.com]

- 6. books.rsc.org [books.rsc.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Pyrrole synthesis [organic-chemistry.org]

- 15. scispace.com [scispace.com]

Theoretical studies on Dimethyl 1H-pyrrole-2,4-dicarboxylate

An In-depth Technical Guide to the Theoretical and Practical Aspects of Dimethyl 1H-pyrrole-2,4-dicarboxylate and its Analogs

Introduction: The Significance of Polysubstituted Pyrroles